4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE
Description
Thienopyrimidine Isomers
Cyclopenta Fusion Variants
The cyclopenta annotation specifies fusion between carbons 4 and 5 of the thiophene ring and the adjacent carbons of the cyclopentane. Alternative fusion patterns (e.g., cyclopenta) would shift substituent positions and ring strain.
Substituent Position Isomerism
- Chloro group : Position 4 is critical for electronic effects on the pyrimidine ring. A shift to position 5 would alter reactivity.
- Methyl group : Position 2 minimizes steric hindrance compared to position 4 or 6.
These isomeric distinctions significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
12-chloro-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-12-9(11)8-6-3-2-4-7(6)14-10(8)13-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZGTQKVYLRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355032 | |
| Record name | ST50051575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-24-4 | |
| Record name | 4-Chloro-6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300816-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50051575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE typically involves the reaction of 1,5,6,7-tetrahydro-2-methyl-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaI in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: Methyl vs. Ethyl: The ethyl derivative (CAS 307343-93-7) exhibits higher molecular weight and lipophilicity compared to the methyl variant, which may influence membrane permeability and target binding in biological systems . Cyclopropyl: The discontinued cyclopropyl analog (CAS 116668-69-0) suggests challenges in synthesis or undesirable pharmacokinetics, highlighting the methyl group’s practical advantages .
Synthetic Utility :
- The target compound and its analogs are synthesized via nucleophilic substitution (e.g., using NaHCO₃/NaI as catalysts) or cyclocondensation reactions .
- The ethyl variant is commercially available, indicating scalable synthesis protocols , whereas the cyclopropyl analog’s discontinuation underscores synthetic complexity .
Biological Activity: Thienopyrimidines with chlorine and alkyl/aryl substituents exhibit dual activity in antibacterial and anticancer contexts. For example, derivatives similar to the target compound have been used to synthesize molecules with anti-pancreatic cancer activity and broad-spectrum antibacterial effects .
Biological Activity
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS Number: 300816-22-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly in cancer research and antiviral applications.
- Molecular Formula : C₉H₇ClN₂S
- Molecular Weight : 210.68 g/mol
- Melting Point : 58-62 °C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The yield and purity are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various derivatives of cyclopenta-thieno-pyrimidines. In vitro assays using human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer) have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Chloro-2-methyl derivative | A549 | 6.31 |
| 4-Chloro-2-methyl derivative | MCF-7 | 7.95 |
| Other derivatives | HCT-116 | Variable |
These findings suggest that modifications on the pyrimidine core can enhance cytotoxicity against specific cancer types .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against influenza viruses. In a study assessing its efficacy against Influenza A virus:
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| 4-Chloro derivative | 12 - 25 | Inhibition of viral polymerase activity |
The compound demonstrated significant antiviral activity without cytotoxic effects at higher concentrations (up to 250 μM), indicating its potential as a therapeutic agent against viral infections .
Case Studies
- Cytotoxicity Assays : A study conducted on various thieno-pyrimidine derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and A549 cell lines. The IC50 values indicated strong anti-proliferative effects, suggesting that structural modifications could lead to more effective anticancer agents .
- Antiviral Mechanism Investigation : Research into the mechanism of action revealed that the compound inhibits the interaction between viral proteins necessary for replication. This was assessed using ELISA-based assays which demonstrated its ability to disrupt protein-protein interactions critical for viral assembly .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
- Answer : The compound has a molecular formula of C₁₀H₁₀ClN₂S and molecular weight of 238.72 g/mol (exact values depend on substituents; see derivatives in ). Key properties include:
- Melting Point : 104–105°C (similar to analogs in ).
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its heterocyclic structure .
- Storage : Store in a cool, dry place away from strong oxidizing agents to prevent degradation .
Q. What are established synthetic routes for this compound?
- Answer : A common method involves cyclocondensation of precursors like cyclopentanone derivatives with thienopyrimidine intermediates. For example:
- Step 1 : React 2-methylcyclopenta[d]pyrimidine with POCl₃ under reflux to introduce the chlorine substituent .
- Step 2 : Optimize cyclization using NaHCO₃/NaI as catalysts in DMF at 80–100°C (analogous to methods in ).
- Yield : ~50–70% after purification via column chromatography .
Q. How is structural characterization performed?
- Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~2.43–3.18 ppm for cyclopentane protons; δ ~8.33 ppm for pyrimidine protons) .
- LC-MS : For molecular ion ([M+H]⁺) validation (e.g., m/z 239.1 for the parent compound) .
- Elemental Analysis : To verify purity (>95%) .
Advanced Research Questions
Q. How can regioselective functionalization of the thienopyrimidine core be achieved?
- Answer : The 4-chloro group is highly reactive for nucleophilic substitution. Strategies include:
- Suzuki Coupling : Use Pd/Cu catalysts to introduce aryl/alkynyl groups at the 4-position (e.g., ).
- Amination : React with piperazine derivatives in DMSO at 120°C to form bioactive analogs (e.g., ).
- Challenges : Competing reactions at the 2-methyl group require careful control of stoichiometry and temperature .
Q. What methodologies resolve contradictions in reported biological activities?
- Answer : Discrepancies in antimicrobial vs. anti-inflammatory activity (e.g., ) can be addressed by:
- Dose-Response Studies : Test compound concentrations from 1–100 μM in cell-based assays.
- Target Profiling : Use kinase/GPFR screening panels to identify off-target effects .
- Structural Analogs : Compare with 4-chloro-6,7-dihydro derivatives () to isolate substituent-specific effects.
Q. How is computational modeling applied to optimize this scaffold?
- Answer :
- Docking Studies : Model interactions with targets like dopamine D₂ receptors (e.g., ) using AutoDock Vina.
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with antiplasmodial IC₅₀ values ( ).
- MD Simulations : Assess stability of cyclopentane-thienopyrimidine conformers in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
